![molecular formula C26H22N4O2 B2443566 2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380191-04-6](/img/structure/B2443566.png)
2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one, also known as DPA-713, is a small molecule that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. This compound belongs to the family of pyridazinones and is a selective ligand for translocator protein (TSPO), a mitochondrial membrane protein that is involved in several cellular processes, including apoptosis, inflammation, and oxidative stress.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activities
Research has shown that analogues of the compound, including azetidinone derivatives, have been synthesized and examined for their antimicrobial activity against various bacterial and fungal strains. Specifically, they have demonstrated in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Some derivatives of this compound have been investigated for their antidepressant activity, with certain variants exhibiting significant antidepressant effects. Furthermore, these derivatives have shown promising nootropic activity, suggesting their potential use in treating cognitive disorders (Thomas et al., 2016).
Hydrolytic Cleavage Studies
Studies on the hydrolysis of related azetidin-2-ones have revealed interesting chemical behaviors, including the fragmentation of the β-lactam ring. This has implications for understanding the chemical properties and potential chemical applications of these compounds (Upadhyaya & Mehrotra, 1988).
Antimicrobial Screening
Newly synthesized derivatives, including 2-azetidinones derived from pyrazin dicarboxylic acid, have been shown to exhibit excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ayyash & Habeeb, 2019).
Antioxidant and Anti-inflammatory Activities
Some derivatives, such as pyrimidine-2-thiol derivatives, have shown significant antioxidant and anti-inflammatory activities. This indicates their potential application in therapeutic areas requiring anti-inflammatory and antioxidant properties (Shehab et al., 2018).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of azetidinone and related derivatives. These include exploring their chemical structures and properties, which is crucial for understanding their potential applications in various fields (Shah et al., 2014).
Anticancer Activities
Research into diphenyl 1-(pyridin-3-yl)ethylphosphonates, a related class of compounds, has shown that they possess significant anticancer activities against various cell lines. This suggests potential applications in cancer therapy (Abdel-megeed et al., 2012).
Eigenschaften
IUPAC Name |
2-[1-(2,2-diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-24-12-11-23(19-13-15-27-16-14-19)28-30(24)22-17-29(18-22)26(32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,22,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWFAPGKKHEQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
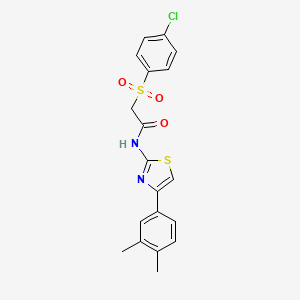
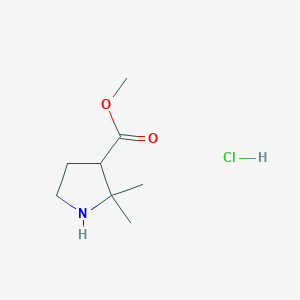
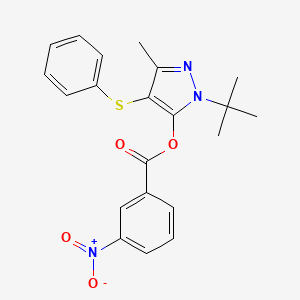
![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)
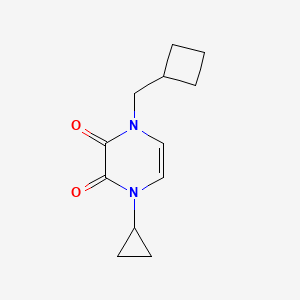
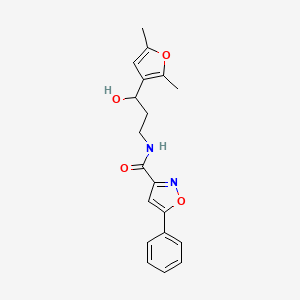
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)
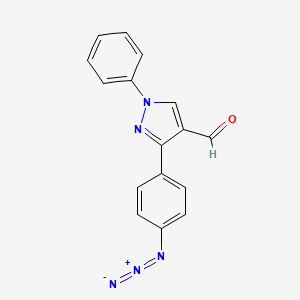
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)